3,5-Bis-tert-butylsalicylic acid 3,5-Bis-tert-butylsalicylic acid
Brand Name: Vulcanchem
CAS No.: 19715-19-6
VCID: VC20795832
InChI: InChI=1S/C15H22O3/c1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)
SMILES: CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol

3,5-Bis-tert-butylsalicylic acid

CAS No.: 19715-19-6

Cat. No.: VC20795832

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis-tert-butylsalicylic acid - 19715-19-6

Specification

CAS No. 19715-19-6
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
IUPAC Name 3,5-ditert-butyl-2-hydroxybenzoic acid
Standard InChI InChI=1S/C15H22O3/c1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)
Standard InChI Key ZWQBZEFLFSFEOS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O

Introduction

Basic Information and Nomenclature

3,5-Bis-tert-butylsalicylic acid is an organic compound that belongs to the family of substituted salicylic acids. It has several synonymous names in scientific literature and commercial applications, including 3,5-Dibutylsalicylicacid, 3,5-TERT-DIBUTYLSALICYLIC ACID, and 2-Hydroxy-3,5-di-tert-butylbenzoic acid . The compound is registered with the Chemical Abstracts Service (CAS) registry number 19715-19-6 and has an EINECS (European Inventory of Existing Commercial Chemical Substances) number of 243-246-6 .

The molecular formula of 3,5-Bis-tert-butylsalicylic acid is C15H22O3, corresponding to a molecular weight of 250.33 g/mol . This formula reflects the compound's structure, which consists of a salicylic acid core (2-hydroxybenzoic acid) with two tert-butyl groups substituted at positions 3 and 5 of the benzene ring. These bulky tert-butyl groups significantly influence the chemical properties and applications of the compound, particularly its antioxidant capabilities and thermal stability.

The systematic IUPAC name for this compound is 2-hydroxy-3,5-di-tert-butylbenzoic acid, which precisely describes its chemical structure. In industrial settings and technical literature, it is also occasionally referred to by the abbreviation DTBS, though full nomenclature is preferred for scientific clarity .

Chemical Structure and Identification

The chemical structure of 3,5-Bis-tert-butylsalicylic acid features a benzoic acid framework with a hydroxyl group at position 2 (making it a salicylic acid derivative) and two tert-butyl groups at positions 3 and 5. This specific arrangement gives the molecule its unique chemical properties and reactivity patterns. The presence of the hydroxyl group adjacent to the carboxylic acid group enables intramolecular hydrogen bonding, which influences the compound's physical properties and chemical behavior.

Physical and Chemical Properties

3,5-Bis-tert-butylsalicylic acid presents as a white to off-white powder at room temperature . Its physical appearance and high purity are important quality indicators for commercial applications. The compound possesses several well-characterized physical and chemical properties that determine its behavior in various applications and synthesis processes.

The melting point of 3,5-Bis-tert-butylsalicylic acid ranges from 157-162°C according to literature sources, with more precise measurements indicating a narrower range of 160-161°C . This relatively high melting point reflects the compound's molecular structure and intermolecular forces. The boiling point has been predicted to be approximately 335.6±42.0°C, though direct measurement is challenging due to potential decomposition at elevated temperatures .

The density of 3,5-Bis-tert-butylsalicylic acid is predicted to be 1.070±0.06 g/cm3, which is typical for organic compounds of this class . The flash point is reported to be 179°C, indicating that the compound has moderate flammability hazards that should be considered during handling and storage .

The following table summarizes the key physical and chemical properties of 3,5-Bis-tert-butylsalicylic acid:

PropertyValueSource
AppearanceWhite powder/Off-white to beige powder
Melting point157-162°C (literature) / 160-161°C (precise)
Boiling point335.6±42.0°C (Predicted)
Density1.070±0.06 g/cm3 (Predicted)
Flash point179°C
Molecular weight250.33 g/mol
Water content (commercial specification)Maximum 0.5%

Applications and Uses

3,5-Bis-tert-butylsalicylic acid has found numerous applications across various industrial and research sectors due to its unique chemical properties and structural features. The compound's versatility has made it an important ingredient in multiple commercial and technical applications.

Antioxidant Applications

One of the most significant applications of 3,5-Bis-tert-butylsalicylic acid is as an antioxidant in various materials and formulations. The compound demonstrates strong antioxidant properties, effectively inhibiting the generation of free radicals and thereby slowing down or preventing oxidative degradation of materials and chemicals . This property makes it particularly valuable in preserving the integrity and extending the service life of easily oxidized materials such as plastics, rubber, and lubricants .

The antioxidant mechanism of 3,5-Bis-tert-butylsalicylic acid involves the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, while the resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the tert-butyl groups. This combination of features makes it an effective radical scavenger in various medium to high-temperature applications.

Stabilizer Functions

As a stabilizer, 3,5-Bis-tert-butylsalicylic acid prevents polymers and other organic materials from degradation due to exposure to light, heat, or oxidative conditions during both manufacturing processes and end-use applications . This stabilizing effect helps maintain the physical properties, appearance, and performance of the materials over extended periods, even under challenging environmental conditions.

Specialized Applications

Beyond its roles as an antioxidant and stabilizer, 3,5-Bis-tert-butylsalicylic acid serves several specialized functions:

  • Pharmaceutical intermediate: The compound is utilized in pharmaceutical synthesis processes as a building block for various bioactive compounds .

  • Metal corrosion inhibitor: Its structure enables it to form protective films on metal surfaces, preventing corrosion in certain applications .

  • Charge control additive: 3,5-Bis-tert-butylsalicylic acid and its derivatives (both metal salts and complexes) possess interesting triboelectrical properties, making them valuable as charge control additives in dry xerographic toner at low concentrations . These additives help control the charging characteristics of toners, which is crucial for image quality and consistency in electrophotographic printing.

  • Research applications: The compound has been used to study long-wavelength fluorescence emission in various organic solvents, contributing to fundamental research in photochemistry and spectroscopy .

  • Catalytic applications: 3,5-Bis-tert-butylsalicylic acid has been employed as a catalyst for specific organic reactions, such as those between aldehydes and silyl ketene acetals .

  • Agricultural chemicals: The compound serves as an ingredient or intermediate in the production of certain agricultural chemicals .

  • Pressure-sensitive recording paper: It is used in the manufacturing of specialty papers with pressure-sensitive recording capabilities .

The diverse range of applications demonstrates the compound's versatility and importance across multiple industries, from materials science to imaging technology and pharmaceutical development.

Synthesis Methods

Several methods have been developed for the synthesis of 3,5-Bis-tert-butylsalicylic acid, each with specific advantages and considerations. The selection of a particular synthetic route typically depends on factors such as available starting materials, desired scale, equipment constraints, and environmental considerations.

Carboxylation of 2,4-Di-tert-butylphenol

One of the most efficient synthetic routes involves the carboxylation of 2,4-di-tert-butylphenol with carbon dioxide. This method can achieve yields of up to 98% under optimized conditions . The reaction typically employs a solvent system containing 1,3-dimethyl-2-imidazolidinone and sodium hydroxide in water, with xylene as a co-solvent . The reaction mixture is heated under reflux conditions to facilitate the carboxylation process.

The general scheme involves the formation of a phenolate intermediate from 2,4-di-tert-butylphenol using sodium hydroxide, followed by reaction with carbon dioxide to introduce the carboxyl group at the ortho position to the hydroxyl group. After the reaction, the product is isolated by acidification, typically using hydrochloric acid, which protonates the carboxylate salt to yield the free acid form of 3,5-Bis-tert-butylsalicylic acid .

Gas-Solid Phase Carboxylation

Another approach for synthesizing 3,5-Bis-tert-butylsalicylic acid involves gas-solid phase carboxylation under moderate pressure conditions. This method typically operates at pressures of 0.5-1.0 MPa and temperatures ranging from 110-250°C for approximately 2 hours . After completion of the reaction, the product is dissolved in water, and the unreacted starting materials are extracted using xylene. The aqueous layer is then acidified to pH 2-3 using 10% sulfuric acid, causing the precipitation of 3,5-Bis-tert-butylsalicylic acid as white floss-like crystals .

This method has been reported to achieve a yield of 83.6%, with further purification through vacuum distillation at 0.098 MPa and temperatures between 80-200°C yielding a high-purity product (97.5% sublimation rate) . This approach is particularly valuable for obtaining high-quality material suitable for applications in pharmaceutical and agricultural chemical development.

Esterification-Hydrolysis Pathway

A third synthetic pathway involves the preparation of 3,5-Bis-tert-butylsalicylic acid through an esterification-hydrolysis sequence. This method starts with methyl salicylate, which is treated with concentrated sulfuric acid (98%) and methanol at low temperatures (0-15°C) . Butanol is then added dropwise at a controlled temperature of approximately 15°C. The resulting intermediate (3,5-di-tert-butyl salicylic acid methyl ester) is isolated and subjected to alkaline hydrolysis using sodium hydroxide in water at 70-90°C for 3 hours .

After recovering the ethanol solvent, the mixture is cooled to 60-70°C and acidified to pH 1 using dilute hydrochloric acid. The precipitated product is collected by filtration, washed, and dried to obtain 3,5-Bis-tert-butylsalicylic acid with a reported yield of 92% .

Each of these synthetic methods offers specific advantages depending on the scale of production, available equipment, and desired purity of the final product. The selection of the most appropriate route typically involves consideration of factors such as raw material costs, environmental impact, safety considerations, and the intended application of the product.

Analytical Specifications and Quality Control

Quality control of 3,5-Bis-tert-butylsalicylic acid is essential for ensuring its performance in various applications. Manufacturers typically establish specifications for the compound based on industry standards and customer requirements. The following table presents typical specifications for commercial-grade 3,5-Bis-tert-butylsalicylic acid:

ParameterSpecificationTypical Result
AppearanceWhite powderWhite Powder
Assay99% Min (HPLC)99.82% (HPLC)
Water contentMaximum 0.5%0.02%
Melting point160-161°C160-161°C

The analytical methods used for quality control typically include High-Performance Liquid Chromatography (HPLC) for assay determination, Karl Fischer titration for water content measurement, and differential scanning calorimetry or capillary melting point determination for melting point analysis .

For research and specialty applications, additional parameters such as trace metal content, residual solvent levels, and specific impurity profiles may be specified and controlled. The purity requirements may vary depending on the intended application, with pharmaceutical and electronic applications generally demanding higher purity standards than industrial uses.

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